Azido-PEG5-CH2CO2-PFP
Description
Conceptual Framework of Chemical Bioconjugation and Modular Synthesis
Chemical bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule such as a protein, peptide, or nucleic acid. nih.govugent.be The goal is to create novel constructs that combine the properties of each component, leading to enhanced functionality for therapeutic or diagnostic purposes. nih.gov This field operates at the intersection of chemistry, biology, and medicine, providing a powerful toolbox for precision engineering of macromolecules. nih.gov
A core principle within bioconjugation is modular synthesis, an approach that uses a set of reliable and selective reactions to assemble complex molecules from smaller, interchangeable building blocks. scripps.edudtic.mil This strategy is exemplified by "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. scripps.edu The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where an azide (B81097) and an alkyne group join to form a stable triazole ring. scripps.edu Because azide and alkyne functionalities are largely absent in biological systems, they are considered "bioorthogonal," meaning they react specifically with each other without interfering with native biological processes. scripps.edu This modularity allows researchers to rapidly synthesize and test new bioconjugates for a wide range of applications, from drug delivery to cellular imaging. scripps.edudtic.mil
Role of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation Reagent Design
Enhanced Solubility: PEG is highly hydrophilic, a property that increases the water solubility of the linker and the resulting bioconjugate. thermofisher.cominterchim.fr This is particularly beneficial when working with hydrophobic molecules that are prone to aggregation in aqueous buffers used for biological experiments. interchim.frlifetein.com
Biocompatibility and Low Immunogenicity: PEG is non-toxic and generally does not elicit an immune response, making it suitable for in vivo applications. chempep.comthermofisher.com
Flexibility and Reduced Steric Hindrance: The PEG chain is flexible, which can help to minimize steric hindrance between the conjugated molecules, ensuring that their biological activity is retained. chempep.cominterchim.fr
Improved Pharmacokinetics: In therapeutic applications, the attachment of PEG (a process known as PEGylation) can increase the hydrodynamic radius of a molecule, which reduces its clearance by the kidneys and extends its circulation time in the bloodstream. chempep.comlifetein.com
PEG linkers can be synthesized with precisely defined lengths, allowing for the optimization of spacing between the conjugated molecules to achieve the desired biological function. thermofisher.com These discrete-length PEGs, often referred to as monodispersed, ensure uniformity in the final product, which is crucial for reproducible results in research and therapeutic development. biochempeg.com
Overview of Azide-Pentafluorophenyl (PFP) Ester Linkers in Contemporary Chemical Research
Linkers that combine an azide group with a pentafluorophenyl (PFP) ester are powerful heterobifunctional reagents that leverage the strengths of both click chemistry and amine-reactive crosslinking. The compound Azido-PEG5-CH2CO2-PFP is a prime example of this class of linkers. broadpharm.com
The azide (N₃) group serves as a handle for click chemistry. It can react with alkyne-containing molecules through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO or BCN) via the strain-promoted azide-alkyne cycloaddition (SPAAC), which proceeds without a copper catalyst. broadpharm.commedchemexpress.comchemondis.com This bioorthogonal reactivity allows for the specific attachment of the linker to a molecule of interest with high efficiency. axispharm.com
The PFP ester is a highly reactive functional group used for acylating primary and secondary amines, forming stable amide bonds. precisepeg.com The five electron-withdrawing fluorine atoms on the phenyl ring make the PFP ester an excellent leaving group, enhancing its reactivity. A key advantage of PFP esters over other amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters, is their increased stability against hydrolysis in aqueous solutions. broadpharm.comprecisepeg.com This greater stability allows conjugation reactions to be performed more efficiently in aqueous buffers, which are often required to maintain the integrity of biomolecules. precisepeg.com
This compound specifically incorporates a PEG spacer with five ethylene (B1197577) glycol units. This hydrophilic spacer improves the water solubility of the compound. broadpharm.com This linker has found applications in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins within cells. medchemexpress.comcymitquimica.com In this context, the linker connects a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. medchemexpress.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₂F₅N₃O₇ | broadpharm.comcymitquimica.com |
| Molecular Weight | 487.4 g/mol | broadpharm.com |
| CAS Number | 2144777-92-2 | broadpharm.comcymitquimica.com |
| Appearance | Solid | cymitquimica.com |
| Purity | ≥98% | broadpharm.comcymitquimica.com |
| Storage Condition | -20°C | broadpharm.com |
Table 2: Comparison of Amine-Reactive Ester Properties
| Feature | PFP Ester | NHS Ester | Source(s) |
| Reactivity | High reactivity with primary and secondary amines | High reactivity with primary amines | precisepeg.com |
| Hydrolytic Stability | Less susceptible to hydrolysis in aqueous buffers | More susceptible to hydrolysis in aqueous buffers | broadpharm.comprecisepeg.com |
| Reaction Efficiency | Generally more efficient due to lower hydrolysis rates | Can be less efficient in aqueous conditions | precisepeg.com |
| Bond Formed | Stable amide bond | Stable amide bond | precisepeg.com |
Structure
2D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F5N3O7/c19-13-14(20)16(22)18(17(23)15(13)21)33-12(27)11-32-10-9-31-8-7-30-6-5-29-4-3-28-2-1-25-26-24/h1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITGTHWASXRERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F5N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Azido Pegn Carboxylic Acid Pentafluorophenyl Esters
Strategies for Azide (B81097) Functionalization of PEG Scaffolds
The introduction of an azide moiety onto a PEG backbone is a critical step in the synthesis of azido-PEGylated compounds. This can be achieved through post-polymerization modification of terminal groups or by incorporating azide-containing monomers during polymerization.
Conversion of Hydroxyl or Halide Termini to Azide Groups
A prevalent method for introducing an azide group involves a two-step conversion of a terminal hydroxyl group on a PEG chain. nih.govsigmaaldrich.com The hydroxyl group is first activated by converting it into a better leaving group, commonly a tosylate or mesylate. nih.govmdpi.com This is typically achieved by reacting the PEG-alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. sigmaaldrich.com The resulting tosylated or mesylated PEG is then reacted with an azide salt, such as sodium azide (NaN3), in a polar aprotic solvent like dimethylformamide (DMF) to yield the azido-terminated PEG via nucleophilic substitution. sigmaaldrich.commdpi.comalfa-chemistry.com This method is known for its high efficiency, often achieving quantitative or near-quantitative conversion of the terminal groups. nih.govmdpi.com
Alternatively, terminal halide groups on PEG chains, often resulting from atom transfer radical polymerization (ATRP), are also susceptible to nucleophilic substitution with azide sources. sigmaaldrich.com For instance, a terminal bromide can be displaced by treatment with azidotrimethylsilane (B126382) (Me3SiN3) in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). sigmaaldrich.com
A direct, one-pot synthesis of sulfonyl azides from sulfonic acids using triphenylphosphine/trichloroisocyanuric acid/sodium azide has also been reported, offering a milder alternative to traditional methods. researchgate.net
Direct Incorporation of Azide-Containing Building Blocks during PEG Synthesis
An alternative to post-polymerization modification is the direct incorporation of azide functionalities during the synthesis of the polymer chain. This can be accomplished by using initiators or monomers that already contain a protected or unprotected azide group. sigmaaldrich.comnih.gov For example, a PEG chain can be grown from an azide-functionalized initiator. acs.org This approach can provide excellent control over the placement and stoichiometry of the azide group within the final polymer structure.
Another strategy involves the polymerization of monomers that have pendant azide groups. For instance, polyurethanes with pendant azide groups have been synthesized by first preparing a polymer diol with pendant chlorine groups, which are subsequently converted to azides using sodium azide. rsc.org This method allows for the creation of polymers with multiple azide functionalities along the backbone.
Formation of Pentafluorophenyl Ester Moieties
The pentafluorophenyl (PFP) ester is a highly reactive functional group used for acylating nucleophiles, particularly primary and secondary amines, to form stable amide bonds. precisepeg.com Its formation is a key step in creating reagents like Azido-PEG5-CH2CO2-PFP.
Activation of Carboxylic Acid Derivatives using Pentafluorophenol (B44920)
The most common method for forming a PFP ester is the activation of a carboxylic acid derivative with pentafluorophenol (PFP-OH). nih.govrsc.org This reaction is typically facilitated by a dehydrating agent or coupling reagent, such as a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). rsc.org These reagents react with the carboxylic acid to form a highly reactive intermediate that is then attacked by the hydroxyl group of pentafluorophenol.
Recently, a novel electrochemical method has been developed for the direct synthesis of PFP esters from carboxylic acids and PFP-OH without the need for external dehydrating agents. nih.govrsc.orgrsc.org This approach involves the anodic oxidation of PFP-OH, which promotes a cascade of nucleophilic aromatic and acyl substitutions to generate the PFP ester. nih.govrsc.org Other reagents, such as bis(pentafluorophenyl) carbonate, can also serve as convenient activating agents for carboxylic acids to form PFP esters. tcichemicals.comsci-hub.se
Comparative Analysis of PFP Ester Formation with Other Activated Esters
PFP esters are often compared to other activated esters, most notably N-hydroxysuccinimide (NHS) esters. precisepeg.comthieme-connect.com Both are effective for amine acylation, but they exhibit different properties regarding reactivity and stability.
| Activated Ester | Reactivity vs. Amines | Hydrolytic Stability | Byproduct Nucleophilicity |
| PFP Ester | High | More stable than NHS esters precisepeg.comrsc.org | Low (PFP-OH is less nucleophilic than NHS) thieme-connect.com |
| NHS Ester | Very High thieme-connect.com | Less stable than PFP esters precisepeg.comrsc.org | Higher (NHS can interfere with desired reaction) thieme-connect.com |
| TFP Ester | Slightly less reactive than PFP ester thieme-connect.com | Less stable than PFP ester thieme-connect.com | - |
| PNP Ester | Less reactive than PFP and NHS esters thieme-connect.com | Less stable than PFP and NHS esters thieme-connect.com | - |
| SePh Ester | Less reactive than PFP and NHS esters thieme-connect.com | Less stable than PFP and NHS esters thieme-connect.com | - |
Studies have shown that PFP esters often provide a better balance of reactivity and stability compared to NHS esters. thieme-connect.com They are generally more resistant to hydrolysis, which can be advantageous in aqueous reaction conditions typical for bioconjugation. precisepeg.comrsc.org Furthermore, the pentafluorophenol byproduct generated after the acylation reaction is less nucleophilic than the N-hydroxysuccinimide byproduct, reducing the potential for side reactions. thieme-connect.com In some applications, such as the labeling of native monoclonal antibodies, the use of PFP esters has been shown to improve the selectivity and properties of the resulting conjugates compared to NHS esters. nih.gov
Orthogonal Synthesis Approaches for Bifunctional Reagents
The synthesis of heterobifunctional reagents like this compound relies heavily on orthogonal synthesis strategies. Orthogonality in this context refers to the ability to selectively address and modify one functional group on a molecule without affecting another, different functional group. acs.orgnih.gov
This is often achieved through the use of orthogonal protecting groups. researchgate.net For example, a PEG diol can be mono-protected at one hydroxyl terminus, allowing the other terminus to be converted to an azide. Following the azide formation, the protecting group on the first terminus is removed, and the newly exposed hydroxyl group can then be elaborated into the carboxylic acid and subsequently the PFP ester. Common orthogonal protecting group pairs include Boc/Z or Fmoc/DMT. researchgate.net
Another approach involves starting with a heterobifunctional PEG raw material, such as a Boc-protected amine on one end and a hydroxyl group on the other. acs.org The hydroxyl group can be converted to the azido-carboxymethyl moiety, and then the Boc group can be removed to reveal the amine for further reaction or, in the case of synthesizing the target molecule, the precursor would be an azido-PEG-alcohol which is then converted to the PFP ester.
The use of functional initiators in polymerization also represents an orthogonal strategy. acs.orgnih.gov A polymer can be synthesized with a specific functional group at one end (from the initiator) and a different functional group at the other end (from termination or chain end modification). acs.orgnih.gov This allows for the creation of heterobifunctional polymers in a more direct manner. rsc.org The combination of different "click" chemistries, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-ene reactions, provides another layer of orthogonality for creating complex macromolecular architectures. nih.govkinampark.com
Sequential Functionalization Strategies
The construction of Azido-PEGn-Carboxylic Acid PFP esters relies on sequential functionalization, where each end of a PEG precursor is modified in a stepwise manner. This ensures that the reactive groups are introduced without interfering with each other. A common pathway begins with a symmetric PEG diol.
One of the most frequently used approaches involves a three-step conversion of a terminal hydroxyl group into an azide. nih.gov
Activation of Hydroxyl Group : One hydroxyl terminus of the PEG diol is first activated by converting it into a good leaving group, typically a sulfonate ester like a mesylate or tosylate. This is often achieved by reacting the PEG-diol with methanesulfonyl chloride in the presence of a base such as triethylamine. nih.gov This reaction must be performed with controlled stoichiometry to favor mono-functionalization.
Azide Substitution : The activated sulfonate ester then undergoes nucleophilic substitution with an azide source, commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). google.com This reaction typically proceeds with high efficiency to yield the azido-terminated PEG alcohol. nih.govacs.org
Functionalization of the Second Terminus : The remaining hydroxyl group is then converted to a carboxylic acid. This can be accomplished by deprotonation with a strong base followed by reaction with an α-halo ester, such as tert-butyl bromoacetate, and subsequent hydrolysis of the ester. A more direct route involves oxidation of the terminal alcohol to a carboxylic acid.
PFP Ester Formation : Finally, the newly formed carboxylic acid is activated as a pentafluorophenyl ester. This is a critical step for creating a linker ready for conjugation. The esterification can be achieved by reacting the carboxylic acid with pentafluorophenol (PFP-OH) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or through methods like using pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA). google.com An alternative, modern approach involves the direct electrochemical coupling between the carboxylic acid and PFP-OH, which avoids the need for exogenous dehydrating agents. rsc.org
An alternative strategy involves starting with a precursor that already contains one of the desired functionalities. For instance, the synthesis can begin with the ring-opening polymerization of ethylene (B1197577) oxide using an initiator like allyl alcohol. acs.org This produces an α-allyl-ω-hydroxyl PEG. The hydroxyl end can then be converted to the azide group as described above. Subsequently, the terminal allyl group is transformed into a carboxylic acid, for example, through ozonolysis or hydrothiolation followed by oxidation, which is then activated as a PFP ester. acs.org
Table 1: Illustrative Sequential Synthesis Steps and Analytical Checkpoints
| Step | Reaction | Key Analytical Change (¹H NMR) |
|---|---|---|
| 1 | Mesylation of HO-PEG-OH | Appearance of mesyl protons (~3.0 ppm); Shift of adjacent CH₂ protons downfield (~4.3 ppm). nih.gov |
| 2 | Azidation with NaN₃ | Disappearance of mesylate signals; Appearance of CH₂ protons adjacent to azide (~3.4 ppm). nih.gov |
| 3 | Carboxymethylation of N₃-PEG-OH | Appearance of new singlet for -O-CH₂-COO- protons. |
| 4 | PFP Esterification | Appearance of characteristic aromatic signals for the PFP group. |
Analytical Characterization for Synthetic Validation and Purity Assessment
Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of this compound. Given the polymeric nature of the PEG linker and the presence of distinct terminal functionalities, a combination of spectroscopic techniques is employed.
Spectroscopic Techniques for End-Group Analysis and Reaction Progress (e.g., NMR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary tool for structural elucidation and for monitoring the progress of each synthetic step. nih.gov
¹H NMR: Proton NMR is invaluable for tracking the conversion of the end-groups. nih.gov The transformation of a terminal hydroxyl group in the PEG precursor is observed by the disappearance of its characteristic signals and the appearance of new signals corresponding to the modified terminus. For instance, the conversion to a mesylate shifts the adjacent methylene (B1212753) (-CH₂-OMs) protons downfield to approximately 4.3 ppm. nih.gov Subsequent conversion to the azide results in a characteristic upfield shift of these methylene (-CH₂-N₃) protons to around 3.4 ppm. nih.gov The successful installation of the carboxymethyl PFP ester is confirmed by the appearance of signals from the PFP aromatic ring and the methylene protons of the acetate (B1210297) group (-O-CH₂-CO₂-). The integration of these end-group proton signals relative to the integration of the repeating ethylene glycol units in the PEG backbone allows for the quantification of functionalization efficiency. nih.govacs.org
¹³C NMR: Carbon NMR provides complementary information, confirming the presence of all unique carbon atoms in the final structure, including those in the PFP ester and the carbon attached to the azide group. acs.org
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the absolute molecular weight and assessing the purity of polymeric compounds. chempep.com
ESI-MS (Electrospray Ionization Mass Spectrometry): ESI-MS is also used for the characterization of PEG derivatives. nih.gov It can provide accurate mass measurements and, when coupled with tandem MS (MS/MS), can offer detailed structural information through fragmentation analysis, which helps to confirm the identity and connectivity of the end-groups. lcms.cz
The combination of NMR and MS provides a comprehensive characterization, ensuring that the synthesized this compound has the correct structure and high purity required for its intended applications in creating precisely defined bioconjugates. acs.orgnih.gov
Table 2: Key Analytical Data for this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₈H₂₂F₅N₃O₇ | xcessbio.comcymitquimica.com |
| Molecular Weight | 487.38 g/mol | xcessbio.comcymitquimica.com |
| Key ¹H NMR Signals | ~3.4 ppm (-CH₂-N₃), PEG backbone (~3.6 ppm), PFP aromatic protons | nih.gov |
| Key MS Signal | [M+Na]⁺ or [M+H]⁺ corresponding to 487.38 Da | xcessbio.comcymitquimica.com |
Mechanistic Insights into the Reactivity of Azido Peg5 Ch2co2 Pfp
Amide Bond Formation via Pentafluorophenyl Ester Chemistry
The PFP ester is an activated carboxylic acid derivative that readily reacts with nucleophiles to form stable amide bonds. This reactivity is central to the utility of Azido-PEG5-CH2CO2-PFP in conjugating to proteins and other biomolecules.
Nucleophilic Acyl Substitution Mechanism with Primary Amines
The reaction between the PFP ester of this compound and a primary amine proceeds through a nucleophilic acyl substitution mechanism. byjus.comchemistrytalk.orgmasterorganicchemistry.com This is a two-step process involving addition and elimination. masterorganicchemistry.com
Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the PFP ester. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken. byjus.commasterorganicchemistry.com
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the pentafluorophenoxy group is expelled as a leaving group (pentafluorophenol). byjus.commasterorganicchemistry.com
The electron-withdrawing nature of the five fluorine atoms on the phenyl ring significantly increases the electrophilicity of the carbonyl carbon, making the PFP ester highly reactive towards nucleophilic attack. This enhanced reactivity allows the reaction to proceed efficiently under mild conditions.
Reactivity Profile and Hydrolytic Stability of PFP Esters in Aqueous Media
Pentafluorophenyl esters exhibit a favorable balance of reactivity and stability in aqueous environments, a critical feature for bioconjugation reactions which are often performed in aqueous buffers.
Compared to other common activated esters, such as N-hydroxysuccinimide (NHS) esters, PFP esters demonstrate superior hydrolytic stability. rsc.orgnih.govresearchgate.net This means they are less prone to reacting with water, which would otherwise lead to the non-productive hydrolysis of the ester back to the carboxylic acid and reduce the efficiency of the desired conjugation reaction. researchgate.netbroadpharm.com For instance, the rate of hydrolysis for PFP esters in phosphate-buffered saline (PBS) at pH 7.4 is reported to be significantly lower than that of NHS esters. This increased stability provides a larger window for the desired reaction with the target amine to occur. researchgate.net
Despite their enhanced stability, PFP esters remain highly reactive towards primary amines, ensuring efficient amide bond formation. nih.govresearchgate.net This combination of high reactivity towards amines and greater resistance to hydrolysis makes PFP esters a more efficient choice for bioconjugation in aqueous media. broadpharm.com
Table 1: Comparative Stability of Activated Esters
| Activated Ester | Relative Hydrolytic Stability in Aqueous Media | Reactivity with Primary Amines |
|---|---|---|
| Pentafluorophenyl (PFP) Ester | High rsc.orgnih.govresearchgate.net | High nih.govresearchgate.net |
| N-hydroxysuccinimide (NHS) Ester | Lower than PFP ester rsc.orgresearchgate.net | High |
Factors Influencing Reaction Kinetics and Efficiency in Bioconjugation Contexts
Several factors can influence the speed and success of the conjugation reaction between this compound and a biomolecule.
pH: The reaction is typically carried out at a pH between 7 and 9. broadpharm.com In this range, the primary amine nucleophile is sufficiently deprotonated and thus more nucleophilic, while the PFP ester maintains reasonable stability.
Temperature: While many reactions proceed efficiently at room temperature, lowering the temperature (e.g., to 4°C) can sometimes increase the selectivity of the reaction, particularly when targeting a specific lysine (B10760008) residue on a protein. nih.gov
Concentration: The concentrations of both the PFP ester reagent and the target biomolecule will affect the reaction rate according to standard kinetic principles.
Solvent: While the reaction is designed for aqueous environments, the PFP ester itself is often dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. broadpharm.com
Local Environment: In the context of protein conjugation, the local microenvironment around a specific amine (e.g., a lysine residue) can dramatically influence its reactivity. Nearby amino acid residues can potentially stabilize the transition state of the reaction, leading to site-selective modification. nih.gov
Azide (B81097) Reactivity in Bioorthogonal Click Chemistry
The azide functional group in this compound allows for a second, independent conjugation step through "click chemistry." This type of reaction is termed bioorthogonal because it proceeds efficiently in a biological environment without interfering with native biochemical processes.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism and Catalysis
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient reaction that forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne. organic-chemistry.orgwikipedia.orgnih.gov This reaction is known for its high yields, mild reaction conditions, and exceptional specificity, exclusively producing the 1,4-regioisomer of the triazole product. nih.govacs.org
The mechanism is complex and involves multiple steps with copper(I) acetylide intermediates. nih.govnih.gov A simplified overview is as follows:
Formation of Copper Acetylide: The copper(I) catalyst coordinates with the terminal alkyne, which significantly increases the acidity of the terminal proton. nih.govnih.gov This allows for deprotonation, even in aqueous media, to form a copper(I) acetylide species. nih.govacs.org
Coordination and Cyclization: The azide then coordinates to the copper center. nih.govnih.gov This is followed by a cyclization step that forms a six-membered copper-containing intermediate (a metallacycle). organic-chemistry.org
Rearrangement and Product Release: This intermediate rearranges, leading to the formation of the stable triazole ring and regeneration of the copper(I) catalyst.
The reaction is often accelerated in water and is tolerant of a wide range of functional groups and pH values (typically 4-12). organic-chemistry.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclooctynes
A significant advancement in click chemistry for biological applications is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction avoids the use of a copper catalyst, which can be toxic to living cells. wikipedia.orgacs.org Instead, SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), as the reaction partner for the azide. wikipedia.org
The reaction proceeds via a concerted [3+2] cycloaddition mechanism. wikipedia.orgacs.orgresearchgate.net The high ring strain of the cyclooctyne provides the necessary activation energy for the reaction to occur spontaneously without a catalyst. acs.orgnih.gov This strain is released upon the formation of the stable triazole ring, driving the reaction forward.
SPAAC is highly valued for its bioorthogonality, as neither the azide nor the strained alkyne interferes with biological processes. While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has made SPAAC a powerful tool for in vivo labeling and conjugation. wikipedia.org
Table 2: Comparison of Azide-Alkyne Cycloaddition Reactions
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
|---|---|---|
| Catalyst | Copper(I) organic-chemistry.orgwikipedia.orgnih.gov | None (driven by ring strain) acs.org |
| Alkyne Reactant | Terminal Alkyne organic-chemistry.orgnih.gov | Strained Cyclooctyne (e.g., DBCO) wikipedia.orgacs.org |
| Toxicity | Potential cytotoxicity from copper catalyst wikipedia.org | Generally considered non-toxic for live-cell applications acs.org |
| Reaction Rate | Very fast organic-chemistry.org | Generally slower than CuAAC wikipedia.org |
| Regioselectivity | Forms 1,4-disubstituted triazole nih.govacs.org | Forms a mixture of regioisomers, but often one predominates acs.org |
Optimization of Click Reaction Parameters for Diverse Substrates
The azide group in this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. broadpharm.commedchemexpress.com The efficiency and success of this reaction are highly dependent on the optimization of several parameters to accommodate a wide range of substrates, from small molecules to large biologics. nih.govacs.org
Key parameters that are often optimized include the copper(I) source, ligands, solvents, temperature, and the presence of reducing agents. nih.govmdpi.com For instance, in the PEGylation of proteins like interferon β-1b, reaction conditions were optimized using various propargyl-activated PEGs, the copper-chelating ligand tris(benzyltriazolylmethyl)amine (TBTA), copper sulfate, and the reducing agent dithiothreitol (B142953) (DTT). nih.gov The use of ligands is crucial to stabilize the Cu(I) oxidation state and prevent oxidative protein damage. acs.org
The choice of solvent also plays a significant role. While many click reactions proceed efficiently in aqueous buffers, co-solvents or specialized solvent systems like polyethylene (B3416737) glycol (PEG) itself can be employed to enhance solubility and reaction rates. mdpi.com Temperature is another variable that can be tuned, although many click reactions proceed readily at room temperature. tsri.or.th
The substrate itself can influence the optimal conditions. For example, when grafting glucose-derived monomers onto silica (B1680970) nanoparticles or modifying polyethylene glycol, the reaction conditions were carefully optimized to achieve high yields and control the degree of polymerization. researchgate.net The steric and electronic properties of both the azide and the alkyne can affect reaction rates, sometimes necessitating adjustments to the catalytic system. acs.org
A summary of commonly optimized parameters for CuAAC reactions involving PEGylated azides is presented in the table below.
| Parameter | Commonly Used Options | Considerations for Optimization | Example Substrates |
|---|---|---|---|
| Copper(I) Source | CuSO₄/Reducing Agent (e.g., Sodium Ascorbate, DTT), CuI | The choice of copper source and reducing agent can impact reaction kinetics and potential side reactions. For biological substrates, minimizing copper toxicity is a key concern. | Proteins, peptides, small molecules. nih.gov |
| Ligand | TBTA, L-proline, water-soluble ligands | Ligands stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and can accelerate the reaction. The ligand-to-copper ratio is often optimized. acs.org | Biomolecules in aqueous media. nih.govmdpi.com |
| Solvent | Aqueous buffers (e.g., PBS), organic solvents (e.g., DMF, DMSO), sustainable solvents (e.g., glycerol, PEG) | Solvent choice depends on the solubility of the substrates. Co-solvents are often used to homogenize the reaction mixture. mdpi.com | Small molecules, polymers, biomolecules. mdpi.comresearchgate.net |
| Temperature | Room temperature, elevated temperatures (e.g., 40-120°C) | While many click reactions are efficient at room temperature, increasing the temperature can sometimes improve reaction rates, particularly for sterically hindered substrates. mdpi.comtsri.or.th | Diverse organic and biological substrates. |
Orthogonal Reactivity and Chemo-selectivity of Azide and PFP Ester Functional Groups
A significant advantage of this compound is the orthogonal reactivity of its azide and PFP ester functionalities. rsc.org This means that each group can react selectively with its respective partner without interfering with the other, allowing for controlled, stepwise modifications. rsc.org
The azide group is remarkably stable and selectively reacts with alkynes via CuAAC or with strained cyclooctynes in strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comnih.gov It is generally unreactive towards nucleophiles like amines and thiols under typical physiological conditions, which are the very targets for the PFP ester. interchim.fr This stability makes it an ideal functional group for bioorthogonal chemistry. nih.gov
Conversely, the pentafluorophenyl ester is a highly reactive acylating agent that readily and chemoselectively reacts with primary and secondary amines to form stable amide bonds. broadpharm.combroadpharm.com PFP esters are known for their high reactivity and relative stability to hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters. broadpharm.combroadpharm.com This enhanced stability allows for efficient conjugation in aqueous environments. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and an excellent leaving group, facilitating the amidation reaction. nih.gov
The chemoselectivity of PFP esters allows them to react preferentially with amines even in the presence of other nucleophilic functional groups. acs.orgorganic-chemistry.org This selective reactivity is crucial for applications such as attaching molecules to specific lysine residues on a protein surface.
The orthogonality of the azide and PFP ester is demonstrated in synthetic strategies where, for instance, a molecule is first functionalized via the PFP ester's reaction with an amine, and then the resulting conjugate, which still bears the azide group, is subjected to a click reaction with an alkyne-containing molecule. rsc.org This sequential functionalization is a powerful tool for constructing complex molecular architectures. rsc.org
The distinct reactivity profiles of the azide and PFP ester groups are summarized in the table below.
| Functional Group | Reactive Partner | Reaction Type | Key Features |
|---|---|---|---|
| Azide (-N₃) | Terminal Alkynes, Strained Cyclooctynes (e.g., DBCO, BCN) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | High specificity, bioorthogonal, stable under a wide range of conditions. nih.govnih.gov |
| Pentafluorophenyl (PFP) Ester (-CO₂PFP) | Primary and Secondary Amines (-NH₂, -NHR) | Nucleophilic Acyl Substitution (Amidation) | High reactivity towards amines, relatively stable to hydrolysis, forms stable amide bonds. broadpharm.comnih.gov |
Advanced Research Applications of Azido Peg5 Ch2co2 Pfp in Chemical Sciences
Strategic Bioconjugation Methodologies in Chemical Biology
The structure of Azido-PEG5-CH2CO2-PFP is intrinsically designed for bioconjugation. It possesses two distinct reactive termini, enabling the sequential or orthogonal ligation of different molecular entities. The azide (B81097) group serves as a handle for "click chemistry," while the PFP ester is a highly reactive acylating agent for primary amines.
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 2,3,4,5,6-pentafluorophenyl 17-azido-3,6,9,12,15-pentaoxaheptadecanoate | xcessbio.com |
| CAS Number | 2144777-92-2 | xcessbio.commedchemexpress.com |
| Molecular Formula | C₁₈H₂₂F₅N₃O₇ | xcessbio.comcymitquimica.com |
| Molecular Weight | 487.38 g/mol | xcessbio.comcymitquimica.com |
| Appearance | Solid | xcessbio.comcymitquimica.com |
| Purity | ≥95-98% | xcessbio.comcreative-biolabs.com |
The dual-reactive nature of this compound facilitates the precise, site-selective modification of complex biomolecules. The PFP ester end reacts efficiently with primary amine groups, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form a stable amide bond. broadpharm.com This reaction is a cornerstone of bioconjugation for labeling proteins, antibodies, and other amine-containing molecules. broadpharm.com
The azide group provides an orthogonal reactive site. It remains inert during the initial amine acylation and can be subsequently utilized in highly specific "click chemistry" reactions. chemondis.commedchemexpress.com These include the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comchemondis.commedchemexpress.com This allows for the attachment of a second molecule containing a compatible alkyne, dibenzocyclooctyne (DBCO), or bicyclononyne (BCN) group. medchemexpress.commedchemexpress.com This two-step process enables the site-specific introduction of various functionalities, including fluorophores, biotin (B1667282) tags, or other reporter molecules, onto proteins, peptides, and oligonucleotides. nih.gov
Table 2: Reactive Termini of this compound and Their Applications
| Reactive Group | Target Moiety | Reaction Type | Resulting Linkage | Application | Source(s) |
| PFP Ester | Primary Amines (-NH₂) | Acylation | Amide Bond | Attachment to proteins, peptides, antibodies | broadpharm.com |
| Azide (-N₃) | Terminal Alkynes | CuAAC | Triazole | Click chemistry conjugation | medchemexpress.comchemondis.com |
| Azide (-N₃) | Strained Alkynes (DBCO, BCN) | SPAAC | Triazole | Bioorthogonal click chemistry | medchemexpress.comchemondis.commedchemexpress.com |
The capacity for orthogonal ligation makes this compound an ideal reagent for constructing multifunctional probes used in biochemical and cellular studies. creative-biolabs.com By first conjugating the PFP ester to a biomolecule of interest (e.g., an antibody), the resulting azide-functionalized intermediate can be reacted with a variety of reporter or effector molecules. For instance, an alkyne-modified fluorescent dye can be "clicked" onto the azide, creating a highly specific imaging probe. Similarly, attaching a biotin molecule allows for affinity purification or detection using streptavidin-based systems. This modular approach simplifies the synthesis of complex molecular tools for a wide range of biochemical investigations. nih.gov
A significant advantage of this compound is its central PEG spacer. targetmol.cn Polyethylene (B3416737) glycol is a hydrophilic polymer well-known for its ability to improve the aqueous solubility and stability of conjugated molecules. precisepeg.comaxispharm.combiochempeg.com The inclusion of the five-unit PEG chain (PEG5) imparts favorable pharmacokinetic properties to the final bioconjugate. cellgs.com It can increase the hydrodynamic radius of the molecule, which often helps to reduce renal clearance and prevent nonspecific binding to other biological surfaces. precisepeg.com This enhancement in solubility and stability is particularly crucial for in vivo applications and for improving the performance of bioconjugates in aqueous buffers used for biochemical assays. axispharm.comprecisepeg.com
Synthesis of Multifunctional Probes for Biochemical Investigations
Design and Synthesis of Targeted Protein Degraders (PROTACs) and Related Modalities
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. axispharm.comcellgs.com A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. biochempeg.com this compound is frequently employed as a component in the synthesis of these linkers. xcessbio.commedchemexpress.comtargetmol.cn
The linker in a PROTAC is not merely a passive spacer; it plays a critical role in the molecule's efficacy. precisepeg.comaxispharm.com Its length, rigidity, and chemical composition directly influence the formation and stability of the key ternary complex (Target Protein-PROTAC-E3 Ligase). precisepeg.comnih.gov A well-designed linker orients the two recruited proteins in a productive manner to facilitate the transfer of ubiquitin.
PEG-based linkers are among the most commonly used motifs in PROTAC design, with one study noting their use in 54% of reported PROTACs. biochempeg.com They offer several advantages:
Flexibility : PEG linkers provide conformational flexibility, which can be advantageous in the initial stages of PROTAC design by increasing the probability of achieving a productive ternary complex. cellgs.com
Tunability : The length of the PEG chain can be systematically varied to optimize the distance between the two ends of the PROTAC, a critical parameter for degradation efficiency. biochempeg.comcellgs.com
While flexible linkers are common, rigid elements are sometimes incorporated to pre-organize the PROTAC into an active conformation, potentially enhancing selectivity and potency. precisepeg.comcellgs.com
Table 3: Comparison of Common PROTAC Linker Types
| Linker Type | Key Characteristics | Advantages | Disadvantages | Source(s) |
| Alkyl Chains | Hydrophobic, flexible or rigid | Synthetically accessible, stable | Low aqueous solubility | precisepeg.comcellgs.com |
| PEG Chains | Hydrophilic, flexible | Enhances solubility, biocompatible | May have reduced metabolic stability | precisepeg.combiochempeg.com |
| Aromatic/Rigid | Planar, rigid structures | Can improve binding geometry, pre-organizes conformation | May limit flexibility for complex formation | precisepeg.com |
This compound is a valuable building block for the modular synthesis of PROTACs. medchemexpress.comtargetmol.cn Its bifunctional nature allows for a stepwise and controlled assembly of the final molecule. A typical synthetic strategy involves reacting the PFP ester with an amine-containing E3 ligase ligand (e.g., derivatives of lenalidomide (B1683929) or pomalidomide). The resulting azide-functionalized ligase ligand-linker conjugate can then be attached to an alkyne-modified ligand for the protein of interest via a click chemistry reaction. This modular approach, enabled by reagents like this compound, accelerates the creation of PROTAC libraries with varying linker lengths and attachment points for rapid screening and optimization. biochempeg.com
Linker Design Principles and their Influence on Ternary Complex Formation
Surface Functionalization and Material Science Engineering
The heterobifunctional nature of this compound, featuring a terminal azide group and a pentafluorophenyl (PFP) ester, makes it a highly versatile tool in surface functionalization and material science. This linker enables the covalent modification of a wide array of materials, imparting new chemical and biological properties to their surfaces.
Covalent Attachment to Polymeric Materials and Nanostructures
The this compound linker facilitates the covalent modification of polymeric materials and the surface functionalization of various nanostructures. The PFP ester end of the molecule is particularly effective for this purpose, as it readily reacts with primary amines on material surfaces to form stable amide bonds. precisepeg.comcd-bioparticles.net This reactivity is advantageous compared to other amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters, because PFP esters exhibit greater resistance to hydrolysis in aqueous environments, leading to higher yields in labeling and conjugation reactions. broadpharm.combroadpharm.com
Research has demonstrated the utility of perfluorophenyl azides (PFPAs) in modifying polymer surfaces. nih.gov For instance, polymer substrates like cyclic olefin copolymer (COC) and poly(methylmethacrylate) (B3431434) (PMMA) have been successfully functionalized using perfluorinated aryl azides, which attach to the surface upon UV irradiation. nih.gov The azide group on this compound offers an alternative or additional route for attachment, particularly through "click chemistry" reactions. This bio-orthogonal reaction allows for the efficient and specific covalent linkage of the molecule to alkyne-functionalized surfaces. medchemexpress.com
In the realm of nanotechnology, Azido-PEG linkers are instrumental in the surface modification of nanoparticles. biochempeg.com For example, azide-functionalized PEG-silanes have been used to coat magnetic nanoparticles, providing a "universal ligand" for further bio-functionalization through click chemistry. researchgate.net Similarly, azide-terminated PEGylated N-heterocyclic carbene (NHC) functionalized gold nanoparticles have been synthesized, demonstrating high stability and providing a platform for subsequent conjugation reactions. rsc.org The PEG component of the linker plays a crucial role in these applications, as it enhances the water solubility and biocompatibility of the modified materials, and its flexibility helps to suppress non-specific binding of biomolecules to the surface. broadpharm.comvwr.com
The covalent attachment of this compound to these materials can be achieved through two primary strategies:
"Grafting to" method: The PFP ester of the linker reacts with amine groups present on the surface of the polymer or nanostructure.
"Clicking to" method: The azide group of the linker reacts with a surface that has been pre-functionalized with an alkyne group.
These methods have been successfully applied to a variety of materials, as summarized in the table below.
| Material Type | Functionalization Strategy | Key Findings |
| Polymeric Films (e.g., PMMA, COC) | PFP ester reaction with surface amines or UV-induced azide reaction. | Enables spatial control of surface chemistry and subsequent immobilization of biomolecules. nih.gov |
| Magnetic Nanoparticles | Silanization with Azido-PEG-silane followed by click chemistry. | Creates stable, biocompatible nanoparticles with functional handles for further modification. researchgate.net |
| Gold Nanoparticles | Ligand exchange with Azido-PEG-NHC. | Produces highly stable, functionalizable gold nanoparticles for biomedical applications. rsc.org |
| Polycarbonate Nanogels | Incorporation of Azide-PEG block copolymers during synthesis. | Results in nanogels with surface-accessible azide groups for covalent attachment of peptides. mdpi.comresearchgate.net |
Fabrication of Bioactive and Responsive Surfaces
The ability to covalently link biomolecules to surfaces is a cornerstone of creating bioactive materials. This compound is an ideal candidate for such applications due to its dual reactivity. The PFP ester can be used to immobilize amine-containing biomolecules, such as proteins, peptides, and oligonucleotides, onto a substrate. cd-bioparticles.netresearchgate.net This process transforms an otherwise inert surface into a bioactive one that can elicit specific biological responses. For example, surfaces can be functionalized with antibodies for targeted cell capture or with enzymes for catalytic applications.
The PEG linker itself contributes significantly to the bioactivity of the surface by providing a hydrophilic and flexible spacer arm. This spacer extends the attached biomolecule away from the surface, which can improve its accessibility and biological activity. Furthermore, PEGylation is a well-established method for creating non-fouling surfaces that resist the non-specific adsorption of proteins and cells, a critical feature for many biomedical devices and diagnostic tools. broadpharm.comnih.gov
Moreover, the principles of stimuli-responsive materials can be integrated with surfaces functionalized using this compound. For instance, the azide group can be used to "click" on molecules that respond to external stimuli such as light or temperature. axispharm.com This allows for the dynamic control of surface properties. For example, a temperature-responsive polymer could be attached to the surface, allowing for the modulation of cell adhesion and detachment by simply changing the temperature. nih.gov Similarly, light-sensitive molecules can be incorporated to create photo-responsive surfaces where biological activity can be switched on or off with light. axispharm.com
Contributions to Novel Research Tool Development
The unique chemical properties of this compound make it a valuable component in the development of sophisticated research tools for probing biological systems at the molecular and cellular levels.
Creation of Bioimaging and Sensing Probes for Cellular and Molecular Studies
In the field of bioimaging, fluorescent probes are essential for visualizing biological structures and processes. This compound can be used to construct such probes by linking a fluorescent dye to a targeting moiety. The azide group is particularly useful for this purpose, as it can be efficiently coupled to alkyne-modified fluorophores via click chemistry. mdpi.com This modular approach allows for the creation of a wide variety of imaging probes with different fluorescent properties and targeting specificities.
For example, conjugated polymer nanoparticles (CPNs) functionalized with azide-terminated PEG chains have been developed for targeted cell imaging. mdpi.com The azide groups on the surface of the CPNs can be used to attach targeting ligands, such as peptides or antibodies, that direct the nanoparticles to specific cell types. The inherent fluorescence of the CPNs then allows for the visualization of these cells. In a similar vein, perylenediimide (PDI) derivatives, which are fluorescent dyes, have been functionalized with PFP esters to create imaging agents that can label specific cellular compartments like the endoplasmic reticulum. nih.gov
The application of this compound extends to the development of biosensors. The functionalization of sensor surfaces, such as gold nanoparticles or graphene oxide, with this linker enables the covalent attachment of biorecognition elements like antibodies or enzymes. nih.govresearchgate.net The azide group can be used to click these elements onto an alkyne-modified surface, or the PFP ester can react with amine groups on the biorecognition element. This immobilization strategy is crucial for creating stable and sensitive biosensors for the detection of a wide range of analytes. The PEG linker in these constructs helps to maintain the activity of the immobilized biomolecule and reduces non-specific binding to the sensor surface, thereby improving the signal-to-noise ratio. researchgate.net
The table below summarizes the role of this compound in the development of bioimaging and sensing probes.
| Research Tool | Role of this compound | Example Application |
| Bioimaging Probes | Covalent linkage of fluorescent dyes to targeting molecules via azide or PFP ester functionality. | Labeling specific cell types with fluorescent nanoparticles for in vitro and in vivo imaging. mdpi.com |
| Biosensors | Immobilization of biorecognition elements (e.g., antibodies, enzymes) onto sensor surfaces. | Development of sensitive and specific biosensors for the detection of disease biomarkers. researchgate.net |
| Cellular Studies | Surface modification of cells with polymers for tracking and therapeutic applications. | Engineering cell surfaces with synthetic polymers to introduce new functionalities for cell-based therapies. acs.org |
Design Considerations and Future Research Directions
Impact of PEG Chain Length (n=5) and Architecture on Conjugation Efficiency and Properties
The length and structure of the polyethylene (B3416737) glycol (PEG) chain are critical determinants of the physicochemical and biological properties of the resulting conjugate. The inclusion of a PEG spacer, such as the five-unit chain in Azido-PEG5-CH2CO2-PFP, can enhance the solubility and stability of the conjugated molecule. sigmaaldrich.com
The specific length of n=5 in the PEG chain has been shown to influence several key parameters:
Conjugation Efficiency: Shorter PEG chains, like PEG5, can lead to higher conjugation efficiency compared to longer chains. nih.govrsc.org This is attributed to reduced steric hindrance and less entanglement of the reactive ends, allowing for better accessibility to the target functional groups on the substrate molecules. nih.govresearchgate.net
Pharmacokinetics: The molecular weight and size of the PEG chain directly impact the in vivo circulation time of the conjugate. While longer PEG chains generally lead to a longer plasma half-life, an optimal length is often sought to balance extended circulation with retained biological activity. ualberta.canih.gov Studies have shown that PEG chains around 5 kDa can significantly increase the plasma half-life of proteins. ualberta.ca
Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins. nih.gov The PEG chain creates a hydrophilic shield around the protein, masking it from the immune system. biopharminternational.com
Stability: The presence of a PEG linker can enhance the stability of the conjugated protein. For instance, streptokinase conjugates with PEG5 showed increased stability in plasma. nih.govresearchgate.net
The architecture of the PEG linker, whether linear or branched, also plays a role. While this compound features a linear PEG chain, branched PEGs have been shown to create a more effective "shell-like" structure around a protein, further enhancing stability and reducing immunogenicity. biopharminternational.com
Expanding the Scope of this compound-Mediated Conjugations to New Substrates
The versatility of this compound allows for its application in conjugating a wide range of biomolecules beyond traditional protein-protein linkages. The azide (B81097) and PFP ester moieties enable the connection of virtually any molecule containing a primary amine to any molecule that can be functionalized with an alkyne or a strained cyclooctyne (B158145). medchemexpress.com
Potential and emerging substrates for conjugation include:
Nucleic Acids: Amine-modified oligonucleotides can be reacted with the PFP ester, and the resulting azide-functionalized DNA or RNA can be "clicked" onto alkyne-modified proteins or surfaces. medkoo.com
Carbohydrates: Sugars and glycans can be chemically modified to incorporate either an amine or an alkyne group, allowing for their conjugation to other biomolecules for applications in glycobiology and vaccine development. researchgate.net
Small Molecules: Small molecule drugs can be conjugated to targeting ligands, such as antibodies, to create antibody-drug conjugates (ADCs). The PEG linker can help to improve the solubility and pharmacokinetic properties of the ADC.
Nanoparticles and Surfaces: The linker can be used to attach proteins, peptides, or other targeting ligands to the surface of nanoparticles or other materials for applications in drug delivery and diagnostics. nih.gov
Computational and Structural Approaches in Rational Linker Optimization
Computational modeling and structural biology are becoming increasingly important tools for the rational design and optimization of bifunctional linkers. nih.govcreative-biolabs.com These approaches can provide valuable insights into how the linker's structure and flexibility influence the properties of the final conjugate.
Molecular dynamics (MD) simulations can be used to:
Predict the conformational ensemble of the PEG linker and the conjugated biomolecules. researchgate.net
Analyze the accessibility of the reactive groups on the linker and the substrate. oup.com
Study the interactions between the linker and the conjugated molecules, as well as with the surrounding solvent. nih.gov
These computational and structural approaches can guide the design of new linkers with optimized properties, such as increased stability, improved conjugation efficiency, and enhanced biological activity. nih.gov
Emerging Methodologies and Synthetic Advancements in Bifunctional Linker Chemistry
The field of bioconjugation is constantly evolving, with new methodologies and synthetic strategies being developed to create more sophisticated and functional biomolecular conjugates. nih.govrsc.orgclinicallab.com
Recent advancements relevant to bifunctional linkers like this compound include:
Novel Bioorthogonal Chemistries: Beyond the well-established azide-alkyne click chemistry, new bioorthogonal reactions are being explored to provide alternative and complementary conjugation strategies. numberanalytics.com
Cleavable Linkers: The development of linkers that can be cleaved under specific physiological conditions (e.g., in the reducing environment of the cell cytoplasm or at low pH in endosomes) is a major area of research. acs.org This allows for the controlled release of a therapeutic agent or the disassembly of a biomolecular complex at the target site.
Multifunctional Linkers: Linkers with more than two reactive groups are being designed to create even more complex, multi-component conjugates. nih.govacs.org
Improved Synthetic Routes: New synthetic methods are being developed to produce high-purity, well-defined linkers with improved yields and at a lower cost. nih.gov
These emerging methodologies and synthetic advancements will undoubtedly expand the toolkit available to researchers and clinicians, enabling the creation of novel and more effective bioconjugates for a wide range of applications in medicine and biotechnology. symeres.com
Q & A
Basic Research Questions
Q. What are the key structural features of Azido-PEG5-CH2CO2-PFP that influence its reactivity in bioconjugation?
- Answer : The compound contains three critical functional groups:
- An azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry.
- A pentafluorophenyl (PFP) ester for efficient amine-reactive conjugation under mild conditions (e.g., pH 7–9, room temperature).
- A PEG5 spacer to enhance solubility, reduce steric hindrance, and improve biocompatibility in aqueous systems .
- Methodological Note : Prioritize buffer systems without competing nucleophiles (e.g., Tris buffer) to maximize PFP ester reactivity.
Q. What safety precautions are critical when handling this compound?
- Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use a respirator if handling powders to prevent inhalation .
- Ventilation : Work in a fume hood to mitigate exposure to volatile byproducts (e.g., pentafluorophenol) during conjugation .
- Storage : Store at -20°C in anhydrous conditions (e.g., desiccator) to prevent hydrolysis of the PFP ester .
Q. How should researchers characterize the purity and stability of this compound?
- Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with acetonitrile/water gradients to assess purity and detect hydrolysis products (e.g., free carboxylic acid).
- Mass Spectrometry (MS) : Confirm molecular weight (487.4 g/mol) and identify impurities via ESI-MS or MALDI-TOF .
- Stability Testing : Monitor degradation under storage conditions via NMR (e.g., disappearance of PFP ester peaks at ~δ 6.8–7.2 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized for conjugating this compound to amine-containing biomolecules (e.g., antibodies)?
- Answer :
- pH Optimization : Perform reactions in borate buffer (pH 8.5) to enhance amine nucleophilicity without degrading the PFP ester .
- Stoichiometry : Use a 5–10 molar excess of the linker to ensure complete biomolecule modification while minimizing side reactions.
- Kinetic Monitoring : Track conjugation efficiency over time via SDS-PAGE (shift in molecular weight) or fluorescence labeling .
- Troubleshooting Tip : If conjugation yields are low, confirm the absence of competing nucleophiles (e.g., thiols) or consider substituting the PFP ester with an NHS ester for improved aqueous stability .
Q. What strategies mitigate instability of this compound in biological systems?
- Answer :
- Hydrolysis Prevention : Use non-aqueous solvents (e.g., DMF or DMSO) for stock solutions and avoid prolonged exposure to aqueous buffers .
- Temperature Control : Conduct reactions at 4°C to slow ester hydrolysis while maintaining azide reactivity .
- Stabilizing Additives : Include 1–5% sucrose or trehalose to protect the PFP ester in lyophilized formulations .
Q. How do researchers resolve contradictions in reported conjugation efficiencies for this compound?
- Answer :
- Variable Factors : Differences in biomolecule size (e.g., small peptides vs. antibodies), reaction pH, or buffer ionic strength can alter kinetics.
- Systematic Testing : Design a matrix experiment varying pH (7–9), temperature (4–25°C), and linker-to-biomolecule ratio (1:1 to 20:1). Analyze outcomes via LC-MS to identify optimal conditions .
- Cross-Validation : Compare results with alternative conjugation methods (e.g., NHS esters) to isolate the impact of the PFP ester group .
Q. Are there regulatory concerns regarding the PFP group in this compound under PFAS regulations?
- Answer :
- PFAS Classification : Pentafluorophenyl (PFP) esters may fall under PFAS regulations due to their perfluoroalkyl content.
- Compliance Steps :
Request PFAS-free certifications from suppliers for all reagents.
Substitute PFP esters with non-fluorinated alternatives (e.g., NHS esters) if PFAS restrictions apply to your jurisdiction .
- Documentation : Maintain detailed records of chemical safety data sheets (SDS) and supplier compliance statements for audits .
Key Recommendations
- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses, such as optimizing linker stability for in vivo applications .
- Ethical Compliance : Adhere to institutional guidelines for handling fluorinated compounds and azides, which may require specialized waste disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
